1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea
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Overview
Description
1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea is an organic compound with a complex structure that includes a methoxyphenoxy group, an ethyl chain, a methyl group, and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with methyl isothiocyanate and phenyl isothiocyanate under controlled conditions to form the desired thiourea derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or methoxyphenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl or methoxyphenoxy derivatives.
Scientific Research Applications
1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxyphenoxy and phenyl groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Carvedilol: Contains a methoxyphenoxy group and is used as a beta-blocker.
Bosentan: Contains a methoxyphenoxy group and is used as an endothelin receptor antagonist.
Ranolazine: Contains a methoxyphenoxy group and is used as an anti-anginal agent.
Uniqueness: 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-1-methyl-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(17(22)18-14-8-4-3-5-9-14)12-13-21-16-11-7-6-10-15(16)20-2/h3-11H,12-13H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZYOSOBWYDSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)C(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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